![molecular formula C10H11N B14653801 1-Phenyl-1-azaspiro[2.2]pentane CAS No. 42540-58-9](/img/structure/B14653801.png)
1-Phenyl-1-azaspiro[2.2]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1-azaspiro[22]pentane is a unique organic compound characterized by its spirocyclic structure, which includes a nitrogen atom within a small ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-azaspiro[2.2]pentane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-azaspiro[2.2]pentane-1-carboxylic acid chloride. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-1-azaspiro[2
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1-azaspiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
1-Phenyl-1-azaspiro[2.2]pentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism by which 1-Phenyl-1-azaspiro[2.2]pentane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparación Con Compuestos Similares
- 1,2-Diphenyl-1-azaspiro[2.2]pentane
- 2-Phenyl-1-azaspiro[2.2]pent-1-ene
Comparison: 1-Phenyl-1-azaspiro[2.2]pentane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Propiedades
Número CAS |
42540-58-9 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-phenyl-1-azaspiro[2.2]pentane |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)11-8-10(11)6-7-10/h1-5H,6-8H2 |
Clave InChI |
QAPYKORSNDWWSM-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


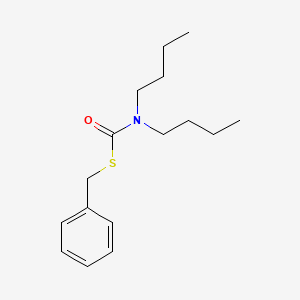
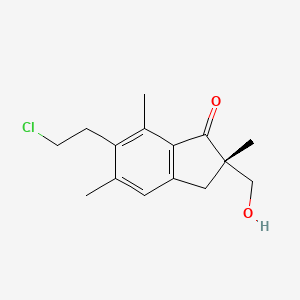
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
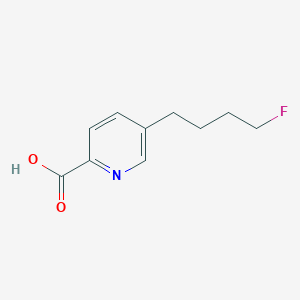
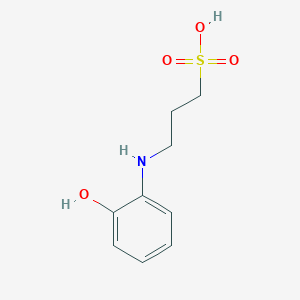
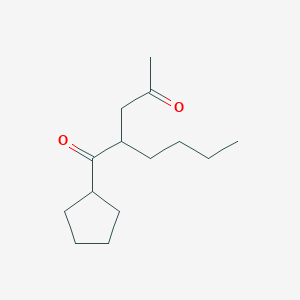
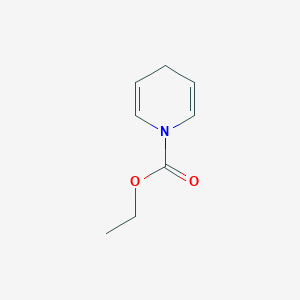
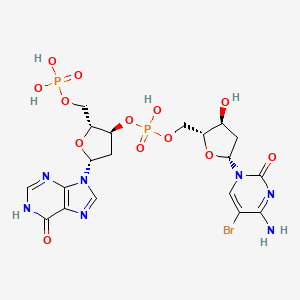
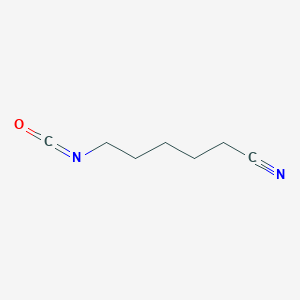
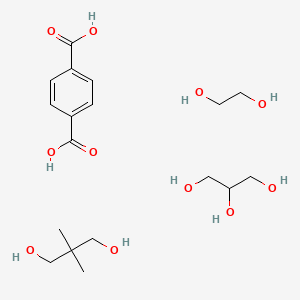
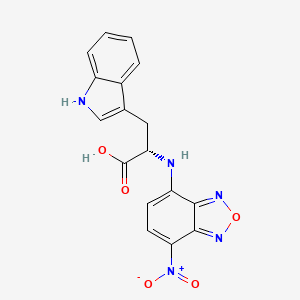
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
